molecular formula C10H6F3N3OS B5300961 N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5300961
M. Wt: 273.24 g/mol
InChI Key: FKRDLJBIMKZEST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of excitatory amino acid transporter 1 (EAAT1). EAAT1 is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TFB-TBOA has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide works by inhibiting the reuptake of glutamate by EAAT1. This leads to increased glutamate levels in the synaptic cleft, which can activate various glutamate receptors and lead to neuroprotective effects.
Biochemical and Physiological Effects:
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase glutamate levels in the brain, leading to neuroprotective effects. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is its potency and selectivity for EAAT1. This makes it an ideal tool for studying the role of EAAT1 in various neurological disorders. However, one of the limitations of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is its potential toxicity. It has been shown to have neurotoxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide in scientific research. One potential direction is its use in studying the role of EAAT1 in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is its use in developing new treatments for epilepsy and stroke. Additionally, further studies are needed to determine the optimal dosage and administration of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide to minimize its potential toxicity.

Synthesis Methods

The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves several steps, including the reaction of 2-aminobenzamide with trifluoromethylthioacetic acid, followed by cyclization with phosphorus oxychloride and sodium azide. The resulting compound is then reacted with 2-chloro-5-nitrobenzoic acid to form N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide.

Scientific Research Applications

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential use in treating various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. It has been shown to be a potent inhibitor of EAAT1, leading to increased glutamate levels in the brain. This increased glutamate level has been shown to have neuroprotective effects in various animal models of neurological disorders.

properties

IUPAC Name

N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3OS/c11-10(12,13)8-15-16-9(18-8)14-7(17)6-4-2-1-3-5-6/h1-5H,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRDLJBIMKZEST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

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